

Phenylpropanolamine Maleate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Phenylpropanolamine maleate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of **phenylpropanolamine maleate**. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support advanced research and formulation activities.

Chemical and Physical Properties

Phenylpropanolamine maleate is the maleate salt of phenylpropanolamine, a sympathomimetic amine. The addition of maleic acid to phenylpropanolamine forms a salt with distinct physicochemical properties compared to the free base or its hydrochloride salt. While specific experimental data for the maleate salt is limited in publicly available literature, the properties of the parent compound and its more commonly studied hydrochloride salt provide a strong basis for understanding its behavior.

Table 1: General Chemical Properties of Phenylpropanolamine and its Salts

Property	Phenylpropanolamine (Free Base)	Phenylpropanolamine Hydrochloride	Phenylpropanolamine Maleate
IUPAC Name	(1R,2S)-2-amino-1-phenylpropan-1-ol	(1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride	(1R,2S)-2-amino-1-phenylpropan-1-ol;(Z)-but-2-enedioic acid[1]
Molecular Formula	C ₉ H ₁₃ NO[2][3]	C ₉ H ₁₄ ClNO[4]	C ₁₃ H ₁₇ NO ₅ [1]
Molecular Weight	151.21 g/mol [2][3]	187.67 g/mol [5]	267.28 g/mol [1]
Appearance	White, crystalline powder[2]	Odorless white to creamy-white crystalline powder[5]	Data not available

Table 2: Physicochemical Properties of Phenylpropanolamine and its Salts

Property	Phenylpropanolamine (Free Base)	Phenylpropanolamine Hydrochloride	Phenylpropanolamine Maleate
Melting Point	101-101.5 °C[6]	190-194 °C[6]	Data not available
Solubility	Freely soluble in water and alcohol; Practically insoluble in ether, chloroform, benzene.[6]	Freely soluble in water.[5]	Data not available (expected to be water-soluble)
pKa	9.44 ± 0.04[6]	Data not available	Data not available

Note: The solubility and pKa of the maleate salt are expected to differ from the free base due to the presence of the ionizable maleic acid counter-ion. The salt form generally enhances aqueous solubility.

Experimental Protocols

The determination of the chemical and physical properties of a pharmaceutical substance like **phenylpropanolamine maleate** should follow standardized methodologies, such as those

outlined in the United States Pharmacopeia (USP).

Melting Point Determination (Adapted from USP General Chapter <741>)[7][8]

Principle: The melting range of a substance is the temperature range over which it transitions from a solid to a liquid. This is a key indicator of purity.

Apparatus:

- A capillary melting point apparatus (Apparatus I or II as described in USP <741>).[7]
- Capillary tubes (0.8-1.2 mm internal diameter).[7]
- Calibrated thermometer or temperature sensor.

Procedure (Class Ia):

- Sample Preparation: Gently pulverize the dry **phenylpropanolamine maleate** sample to a fine powder.
- Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
- Heating: Place the capillary tube in the melting point apparatus. Heat the apparatus at a controlled rate, typically 1 °C/min, especially when approaching the expected melting point.
[8]
- Observation: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
- Calibration: The accuracy of the apparatus should be regularly checked using USP Melting Point Reference Standards.[7]

Solubility Determination (Adapted from USP General Chapter <1236>)[10][11]

Principle: The equilibrium solubility is the concentration of a solute in a saturated solution at a specific temperature and pressure.

Apparatus:

- Shake-flask apparatus or other suitable vessel for agitation.
- Constant temperature bath.
- Analytical balance.
- Filtration system (e.g., syringe filters with appropriate membrane).
- A suitable analytical method for quantification (e.g., HPLC-UV).

Procedure (Saturation Shake-Flask Method):

- **Sample Preparation:** Add an excess amount of **phenylpropanolamine maleate** to a known volume of the desired solvent (e.g., purified water, buffered solutions at various pH values) in a sealed container.
- **Equilibration:** Agitate the container in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** Allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
- **Quantification:** Analyze the concentration of phenylpropanolamine in the filtrate using a validated analytical method.
- **Reporting:** Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Mechanism of Action and Signaling Pathways

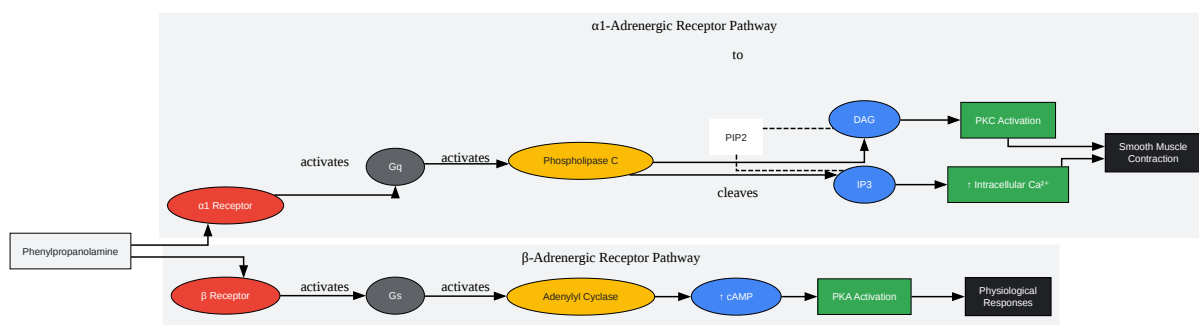
Phenylpropanolamine is a sympathomimetic agent that primarily acts by stimulating adrenergic receptors. It has effects on both α - and β -adrenergic receptors, leading to a range of physiological responses. Its mechanism involves both the direct stimulation of these receptors and the indirect effect of causing the release of norepinephrine from nerve terminals.[3]

Adrenergic Receptor Signaling

The activation of α and β -adrenergic receptors by phenylpropanolamine initiates distinct intracellular signaling cascades through G-protein coupling.

- α_1 -Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for smooth muscle contraction.
- α_2 -Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This inhibitory action can modulate the release of neurotransmitters.
- β -Adrenergic Receptors (β_1 , β_2 , β_3): These receptors are primarily coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit cellular responses such as increased heart rate and smooth muscle relaxation.^[9]

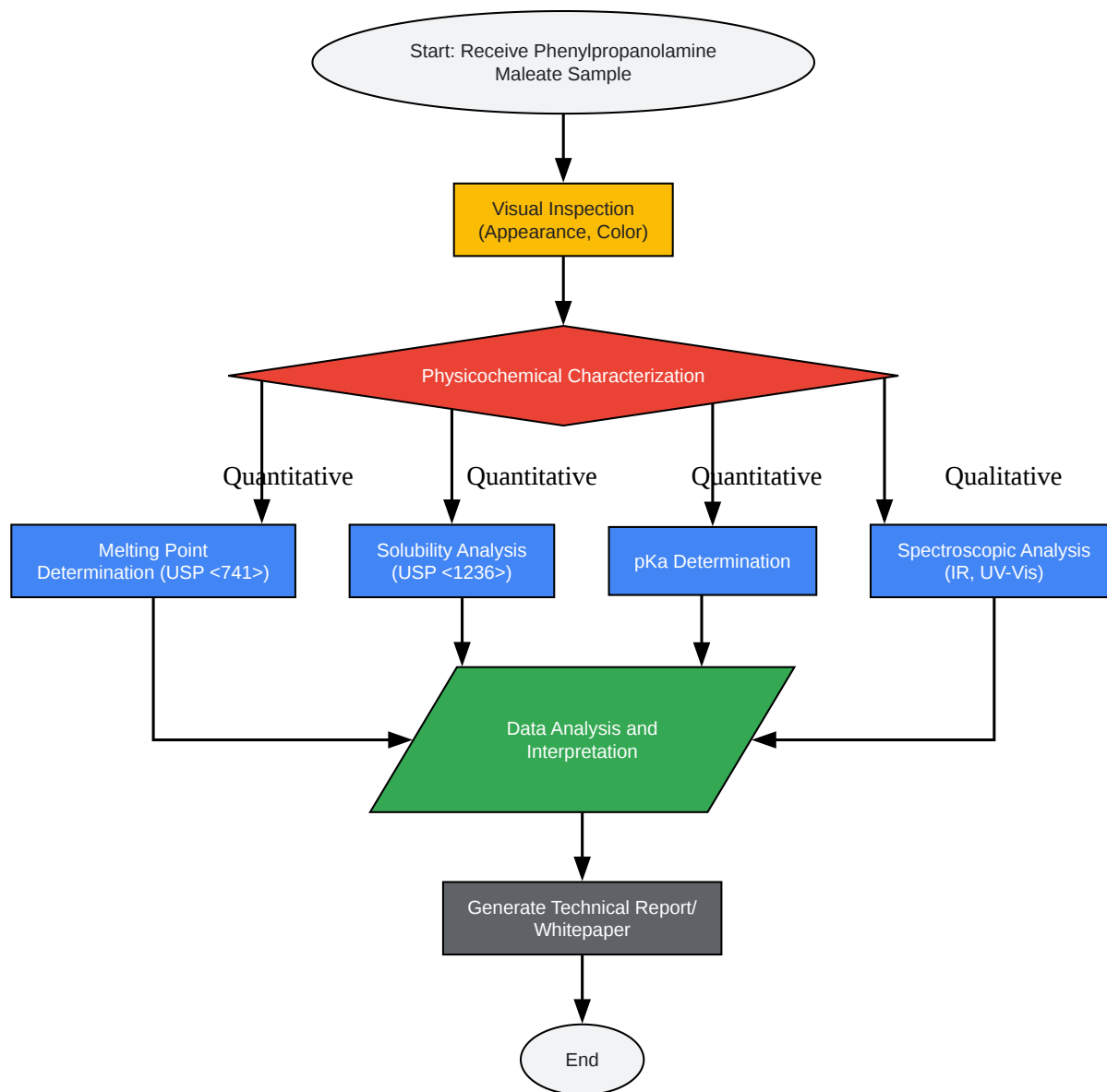
The following diagram illustrates the primary signaling pathways activated by phenylpropanolamine through adrenergic receptors.



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Caption: Adrenergic signaling pathways of Phenylpropanolamine.

The following diagram illustrates a typical experimental workflow for the characterization of a pharmaceutical powder like **phenylpropanolamine maleate**.



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Caption: Workflow for physicochemical characterization.

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